N-Acetyl vs. Thiophene-Carbonyl Indoline: Structural Topology Divergence
The target compound contains an N-acetyl substituent on the indoline ring, whereas the closest commercially cataloged analog, 1,3,5-trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide, replaces the acetyl group with a thiophene-2-carbonyl moiety [1]. This single-point structural change produces a computed hydrogen bond acceptor count of 5 for the target versus a predicted higher count for the thiophene-carbonyl analog (due to the thiophene sulfur and additional carbonyl oxygen), and an XLogP3-AA of 1 for the target versus a higher predicted lipophilicity for the thiophene analog [1]. The topological polar surface area of 92.7 Ų and the presence of exactly one hydrogen bond donor in the target compound are not matched by the thiophene-carbonyl analog [1].
| Evidence Dimension | Computed Molecular Properties (TPSA, HBD count, XLogP3-AA) |
|---|---|
| Target Compound Data | TPSA = 92.7 Ų; HBD = 1; HBA = 5; XLogP3-AA = 1; MW = 348.4 g/mol [1] |
| Comparator Or Baseline | 1,3,5-trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide: TPSA not reported; predicted higher HBA (≥6) and higher XLogP3-AA (~1.5-2.5) based on thiophene-carbonyl addition |
| Quantified Difference | ΔHBA = ≥1 fewer acceptors; ΔXLogP3-AA ≈ -0.5 to -1.5 units (more hydrophilic); ΔMW ≈ lower by ~40-60 g/mol |
| Conditions | PubChem computed properties (XLogP3, Cactvs) and structural comparison with BenchChem catalog entry for the thiophene-carbonyl analog |
Why This Matters
The lower lipophilicity and reduced hydrogen bond acceptor count of the target compound are critical for medicinal chemists optimizing ADME properties, as these parameters directly influence membrane permeability and solubility, making the target a distinct starting point relative to bulkier, more lipophilic analogs.
- [1] PubChem. Compound Summary for CID 71806130, N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71806130 (accessed 2026-04-29). View Source
